molecular formula C13H8Cl4N2O2 B2921779 2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene CAS No. 69035-11-6

2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene

Cat. No.: B2921779
CAS No.: 69035-11-6
M. Wt: 366.02
InChI Key: PCJJUQQEZXOJQX-UHFFFAOYSA-N
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Description

2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene is an organic compound characterized by the presence of a benzylamino group attached to a tetrachloronitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene typically involves the reaction of benzylamine with a tetrachloronitrobenzene derivative. One common method is the nucleophilic substitution reaction where benzylamine reacts with 3,4,5,6-tetrachloronitrobenzene under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the temperature maintained between 50-80°C to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzylamino group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The benzylamino group can be oxidized to form corresponding imines or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Benzylamine, ethanol, acetonitrile, temperature range of 50-80°C.

    Reduction: Hydrogen gas, palladium on carbon, room temperature to 50°C.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.

Major Products

    Reduction: Formation of 2-(Benzylamino)-3,4,5,6-tetrachloroaniline.

    Oxidation: Formation of imines or other oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The nitro group can undergo redox reactions, potentially generating reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-3,4,5,6-tetrachloroaniline: Similar structure but with an amino group instead of a nitro group.

    2-(Benzylamino)-3,4,5,6-tetrachlorobenzene: Lacks the nitro group, affecting its reactivity and applications.

    2-(Benzylamino)-3,4,5,6-tetrachlorophenol: Contains a hydroxyl group, leading to different chemical properties and uses.

Uniqueness

2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene is unique due to the presence of both benzylamino and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

N-benzyl-2,3,4,5-tetrachloro-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4N2O2/c14-8-9(15)11(17)13(19(20)21)12(10(8)16)18-6-7-4-2-1-3-5-7/h1-5,18H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJJUQQEZXOJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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